molecular formula C22H23ClN4O3 B2405773 5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775513-23-9

5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2405773
CAS No.: 1775513-23-9
M. Wt: 426.9
InChI Key: OZTKGXLOLBGUNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one” is a complex organic molecule. It has a molecular formula of C24H23ClN6O3 .

Scientific Research Applications

Molecular Stabilities and Anti-Cancer Applications

Compounds related to 5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one have shown potential in anti-cancer applications. A detailed study on the molecular stabilities and conformational analyses of similar benzimidazole derivatives bearing 1,2,4-triazole revealed their mechanism behind anti-cancer properties. These compounds, through molecular docking studies, demonstrated binding affinities to the EGFR binding pocket, indicating potential anti-cancer activity (Karayel, 2021).

Antimicrobial Activities

Synthesis and Antimicrobial Activities

Some derivatives of 1,2,4-triazole, closely related to this compound, have been synthesized and tested for antimicrobial activities. These compounds were found to possess moderate to good activities against various microorganisms, showcasing their potential in antimicrobial applications (Bektaş et al., 2007).

Enzyme Inhibition and Biological Activity

Lipase and α-Glucosidase Inhibition

Compounds structurally similar to this compound have been synthesized and evaluated for their lipase and α-glucosidase inhibitory activities. Among the synthesized compounds, certain derivatives showed significant anti-lipase and anti-α-glucosidase activities, suggesting their potential in managing diseases related to these enzymes (Bekircan et al., 2015).

Antimicrobial and Antitubercular Agents

Novel analogues based on a core structure similar to the compound have been synthesized and examined for their antibacterial, antifungal, and antitubercular properties. The structure-activity relationship studies of these derivatives indicate the importance of lipophilicity in enhancing the biological activity of these compounds. Several of the synthesized compounds demonstrated significant activity against various microbial strains, including the Mycobacterium tuberculosis H37Rv strain (Rishikesan et al., 2021).

Properties

IUPAC Name

3-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3/c1-30-17-8-6-15(7-9-17)14-27-20(24-25-22(27)29)16-10-12-26(13-11-16)21(28)18-4-2-3-5-19(18)23/h2-9,16H,10-14H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTKGXLOLBGUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.